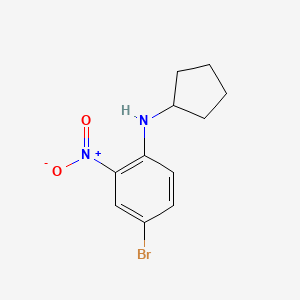

(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine

Description

Contextual Significance of Halogenated Nitroanilines in Organic Synthesis

Halogenated nitroanilines are a pivotal class of intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. The presence of both a halogen and a nitro group on the aniline (B41778) framework provides multiple reaction sites for chemical modification. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions. chegg.commsu.edunih.govnih.gov This activation is crucial for the introduction of various nucleophiles, including amines.

The bromine atom in compounds like 4-bromo-2-nitroaniline (B116644) not only influences the electronic properties of the molecule but also serves as a handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Consequently, halogenated nitroanilines are valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, 4-bromo-2-nitroaniline is a known precursor in the synthesis of various organic compounds. guidechem.comchemicalbook.com

Overview of the Cyclopentyl Amine Moiety in Molecular Scaffolds

The cyclopentyl amine moiety is a five-membered alicyclic amine that is increasingly being incorporated into molecular scaffolds in medicinal chemistry and materials science. The cyclopentyl group is a non-planar, puckered ring system that can introduce conformational rigidity and a specific three-dimensional topology to a molecule. This can be advantageous for optimizing the binding of a molecule to a biological target, such as an enzyme or a receptor.

Research Gaps and Future Directions in the Study of (4-Bromo-2-nitro-phenyl)-cyclopentyl-amine

Despite the established importance of its constituent parts, this compound remains a largely unexplored compound in the scientific literature. A thorough search of chemical databases reveals its existence, but a conspicuous absence of dedicated research studies on its synthesis, properties, and potential applications.

The primary research gap is the lack of a systematic investigation into the fundamental physicochemical and spectroscopic properties of this molecule. While predictions can be made based on its structure, empirical data from experimental studies are essential for a comprehensive understanding.

Future research on this compound could be directed towards several promising areas:

Development of Efficient Synthesis Protocols: While the synthesis can be envisaged through nucleophilic aromatic substitution, optimizing the reaction conditions to achieve high yields and purity would be a valuable contribution.

Elucidation of Physicochemical and Spectroscopic Properties: A detailed characterization of the compound's melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) is necessary to establish a foundational dataset for future studies.

Exploration of Biological Activity: Given that both halogenated nitroaromatics and cyclopentylamine (B150401) derivatives have shown biological potential, it would be pertinent to screen this compound for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

Application in Materials Science: The unique electronic and steric properties of this compound could make it a candidate for applications in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or as a ligand for the synthesis of novel metal complexes with catalytic or photophysical properties.

Compound Data Tables

The following tables provide a summary of the key compounds mentioned in this article.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁H₁₃BrN₂O₂ | 285.14 |

| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 |

| Cyclopentylamine | C₅H₁₁N | 85.15 |

| 1,4-Dibromo-2-nitrobenzene (B110544) | C₆H₃Br₂NO₂ | 280.90 |

Physicochemical Properties of 4-Bromo-2-nitroaniline (Starting Material)

| Property | Value |

| Melting Point | 110-113 °C guidechem.comchemicalbook.com |

| Boiling Point | 308.7 °C at 760 mmHg guidechem.com |

| Density | 1.812 g/cm³ guidechem.com |

| Water Solubility | 0.39 g/L (25 °C) |

| Appearance | Yellow to light brown crystalline solid |

Predicted Physicochemical Properties of this compound

| Property | Predicted Value (Disclaimer: These are estimations and not experimental data) |

| Melting Point | Expected to be a solid at room temperature, likely with a melting point above 100 °C. |

| Boiling Point | Higher than 4-bromo-2-nitroaniline due to increased molecular weight. |

| Water Solubility | Likely to have low water solubility due to the hydrophobic cyclopentyl and bromophenyl groups. |

| Appearance | Likely to be a colored crystalline solid, possibly yellow or orange. |

Spectroscopic Data for a Related Compound: N-benzyl-4-methyl-aniline

| Type of Spectrum | Key Signals (as a reference for N-Aryl amines) |

| ¹H NMR (CDCl₃) | δ: 7.44-7.32 (m, 5H, aromatic), 7.05 (d, J = 8.3 Hz, 2H, aromatic), 6.69 (d, J = 8.3 Hz, 2H, aromatic), 4.36 (s, 2H, benzylic CH₂), 4.04 (s_br, 1H, NH), 2.30 (s, 3H, methyl CH₃). rsc.org |

| ¹³C NMR (CDCl₃) | δ: 145.8, 139.6 (aromatic C), 129.8, 128.6, 127.6, 127.2 (aromatic CH), 126.9 (aromatic C), 113.2 (aromatic CH), 48.8 (benzylic CH₂), 20.4 (methyl CH₃). rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13BrN2O2 |

|---|---|

Molecular Weight |

285.14 g/mol |

IUPAC Name |

4-bromo-N-cyclopentyl-2-nitroaniline |

InChI |

InChI=1S/C11H13BrN2O2/c12-8-5-6-10(11(7-8)14(15)16)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2 |

InChI Key |

MNNCNCDNYBRVBT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Application of 1D NMR (¹H, ¹³C) in Connectivity Analysis

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most crucial steps in the structural analysis of (4-Bromo-2-nitro-phenyl)-cyclopentyl-amine.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For the title compound, the aromatic region is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most deshielded. The cyclopentyl group will exhibit a set of multiplets in the aliphatic region of the spectrum, corresponding to the methine proton attached to the nitrogen and the methylene (B1212753) protons of the cyclopentyl ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. The spectrum for this compound would be expected to show distinct signals for each of the six carbons in the aromatic ring and the carbons of the cyclopentyl group. The carbon atoms attached to the bromine and nitro groups will have characteristic chemical shifts influenced by the electronic effects of these substituents.

| ¹H NMR - Predicted Chemical Shifts (ppm) | ¹³C NMR - Predicted Chemical Shifts (ppm) |

| Aromatic Protons: 7.0 - 8.5 | Aromatic Carbons: 110 - 150 |

| N-H Proton: 4.0 - 6.0 (broad) | C-Br: ~115 |

| Cyclopentyl CH-N: 3.5 - 4.5 | C-NO₂: ~140 |

| Cyclopentyl CH₂: 1.5 - 2.5 | Cyclopentyl CH-N: 50 - 60 |

| Cyclopentyl CH₂: 20 - 40 |

Utility of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Confirmation

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, confirming the connectivity of the protons within the aromatic and cyclopentyl moieties. For instance, cross-peaks will be observed between adjacent protons on the benzene ring and between the methine and methylene protons of the cyclopentyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the cyclopentyl group to the aromatic ring by observing a correlation between the N-H proton or the cyclopentyl methine proton and the aromatic carbon attached to the nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can help to confirm the stereochemistry and conformation of the molecule, for example, by showing through-space interactions between the N-H proton and the protons on the cyclopentyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A prominent feature will be the N-H stretching vibration of the secondary amine, typically appearing as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The presence of the nitro group will be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, typically found around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentyl group will appear just below 3000 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch (Secondary Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Asymmetric NO₂ Stretch | 1500 - 1550 |

| Symmetric NO₂ Stretch | 1300 - 1350 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | < 800 |

Mass Spectrometry (MS) in Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation pattern will provide further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the nitro group (NO₂), the cyclopentyl group, or cleavage of the C-N bond. The fragmentation of aromatic nitro compounds often shows characteristic patterns. miamioh.edu The presence of a secondary amine can also lead to specific fragmentation pathways. libretexts.org

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M+2]⁺ | Isotopic peak due to ⁸¹Br |

| [M-NO₂]⁺ | Loss of the nitro group |

| [M-C₅H₉]⁺ | Loss of the cyclopentyl radical |

| [C₆H₄BrNO₂]⁺ | Phenyl portion after C-N cleavage |

| [C₅H₁₀N]⁺ | Cyclopentyl amine portion after C-N cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores. The 4-bromo-2-nitro-phenyl moiety in the title compound constitutes a significant chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption maxima corresponding to π → π* and n → π* electronic transitions. The presence of the nitro group and the bromine atom on the aromatic ring will influence the position and intensity of these absorption bands. For instance, nitrophenols and related compounds are known to exhibit strong absorption in the UV region. researchgate.netresearchgate.net The position of the absorption maximum can be sensitive to the solvent polarity.

| Transition | Expected Wavelength Range (nm) |

| π → π | 250 - 350 |

| n → π | 350 - 450 |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

| Crystallographic Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice |

| Space Group | The symmetry of the arrangement of molecules in the unit cell |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal |

| Bond Lengths | The distances between bonded atoms |

| Bond Angles | The angles between adjacent bonds |

| Torsion Angles | The dihedral angles defining the molecular conformation |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, π-π stacking |

Determination of Conformation and Torsion Angles

For analogous structures, such as other substituted nitrophenyl derivatives, X-ray crystallography has been effectively used to establish the dihedral angles between the plane of the benzene ring and its substituents. For instance, in a related compound, 4-bromo-N-(2-nitrophenyl)benzamide, the dihedral angles between the benzene rings were determined to be 16.78 (15)° and 18.87 (14)° for the two molecules in the asymmetric unit. Similarly, the orientation of the nitro group relative to the aromatic ring is a key conformational feature. In some structures, the nitro group is nearly coplanar with the benzene ring, a conformation that can be stabilized by intramolecular interactions. In other cases, significant deviation from planarity is observed.

The conformation of the cyclopentyl group attached to the amine nitrogen would also be a focus of such a study. Cyclopentane rings typically adopt non-planar envelope or twist conformations to minimize steric strain. The specific conformation and its orientation relative to the phenyl ring would be influenced by the electronic and steric effects of the nitro and bromo substituents.

Computational modeling, often used in conjunction with experimental data, can provide further insight into the conformational preferences of the molecule. Theoretical calculations can predict the most stable conformations and the energy barriers to rotation around key single bonds, such as the C-N bond connecting the cyclopentyl group to the amine.

Table 1: Representative Torsion Angles in Related Bromo-Nitro Aromatic Compounds

| Compound Name | Torsion Angle | Value (°) |

|---|---|---|

| 4-bromo-N-(2-nitrophenyl)benzamide | Dihedral angle between benzene rings (Molecule A) | 16.78 (15) |

| 4-bromo-N-(2-nitrophenyl)benzamide | Dihedral angle between benzene rings (Molecule B) | 18.87 (14) |

| 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine | Dihedral angle between naphthalene (B1677914) and benzene rings | 52.86 (8) |

| 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine | Dihedral angle of nitro group to naphthalene system | 5.6 (4) |

This table is illustrative and based on data from related compounds, as specific data for this compound is not available.

Analysis of Intermolecular Interactions in Crystal Lattices

The packing of molecules in a crystal is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting and explaining the physical properties of the solid state. X-ray crystallography is the definitive method for mapping these interactions in the crystal lattice.

In related bromo-nitro aromatic compounds, a variety of intermolecular forces have been observed. Weak C-H···O hydrogen bonds are common, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a nitro group on an adjacent molecule. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks.

Halogen bonding, an interaction involving the bromine atom, is another significant force that could be present in the crystal structure of this compound. In some crystal structures of bromo-substituted compounds, Br···Br interactions with distances shorter than the sum of the van der Waals radii have been observed, indicating a significant attractive force.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can play a role in stabilizing the crystal packing. The extent of these interactions depends on the relative orientation of the rings, which can be offset or parallel-displaced.

The presence of both hydrogen bond donors (the amine N-H) and acceptors (the nitro group oxygens) in this compound suggests that N-H···O hydrogen bonds could be a dominant feature in its crystal packing, potentially forming dimers or extended chains. The interplay of these various intermolecular forces—hydrogen bonds, halogen bonds, and π-π interactions—would ultimately determine the final crystal lattice structure.

Table 2: Common Intermolecular Interactions in Crystalline Bromo-Nitro Aromatic Compounds

| Interaction Type | Description |

|---|---|

| C-H···O Hydrogen Bonds | Interaction between a carbon-bound hydrogen and an oxygen atom, often from a nitro group. |

| N-H···O Hydrogen Bonds | A stronger hydrogen bond between an amine hydrogen and a nitro group oxygen. |

| Halogen···Halogen Interactions | Attractive interaction between bromine atoms on adjacent molecules (e.g., Br···Br). |

This table summarizes interactions found in related compounds and represents the types of interactions that would be investigated for this compound.

Reaction Mechanisms and Chemical Transformations of 4 Bromo 2 Nitro Phenyl Cyclopentyl Amine

Reactivity of the Aromatic Ring System

The chemical dynamics of the aromatic ring in (4-Bromo-2-nitro-phenyl)-cyclopentyl-amine are governed by the electronic effects of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack through both inductive and resonance effects. Conversely, the N-cyclopentylamino group acts as a strong activating group, donating electron density to the ring via resonance, which directs electrophilic substitution to the ortho and para positions relative to it. sarthaks.comlkouniv.ac.in The bromine atom exerts a deactivating inductive effect but can donate electron density through resonance. The interplay of these competing influences dictates the regioselectivity and rate of substitution reactions.

Electrophilic Aromatic Substitution Dynamics

In electrophilic aromatic substitution (EAS), the activating N-cyclopentylamino group's directing effect is dominant over the deactivating nitro and bromo groups. msu.edu The N-cyclopentylamino group strongly directs incoming electrophiles to the positions ortho and para to itself.

Position 1: N-cyclopentylamino group

Position 2: Nitro group

Position 3: Ortho to the amino group and meta to the nitro group.

Position 4: Bromo group

Position 5: Para to the amino group and ortho to the bromo group.

Position 6: Ortho to the amino group and ortho to the nitro group.

Attack at position 6 is sterically hindered by the adjacent bulky N-cyclopentylamino and nitro groups. Therefore, electrophilic substitution is most likely to occur at positions 3 and 5. The powerful activating nature of the amine group makes the ring highly nucleophilic at these sites, despite the presence of two deactivating groups. wvu.edu

| Potential Substitution Site | Directing Influence of Substituents | Steric Hindrance | Predicted Reactivity |

| C-3 | Ortho to activating -NHR, Meta to deactivating -NO₂ | Moderate (from -NO₂ and -NHR) | Favorable |

| C-5 | Para to activating -NHR, Ortho to deactivating -Br | Low | Highly Favorable |

| C-6 | Ortho to activating -NHR, Ortho to deactivating -NO₂ | High (from -NHR and -NO₂) | Unfavorable |

Reactions such as nitration, halogenation, and sulfonation would require carefully controlled conditions to achieve selective monosubstitution due to the high activation provided by the amino group. msu.edulibretexts.org

Nucleophilic Displacement of the Bromine Atom

The presence of a strongly electron-withdrawing nitro group positioned ortho to the bromine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, which facilitates the displacement of the bromide ion by a nucleophile.

This reaction pathway allows for the introduction of a variety of functional groups at the C-4 position. Common nucleophiles that can displace the bromine include:

Alkoxides (RO⁻): To form ether derivatives.

Amines (R₂NH): To synthesize diamine structures.

Thiolates (RS⁻): To create thioethers.

The reaction is typically carried out in the presence of a base in a polar aprotic solvent. The rate of substitution is highly dependent on the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important chemical transformations, most notably reduction to an amino group.

Reactions Involving Nitrosyl Intermediates

Partial reduction of the nitro group can lead to the formation of nitroso derivatives ((4-Bromo-2-nitroso-phenyl)-cyclopentyl-amine). This selective transformation is less common than full reduction to the amine and requires carefully controlled reaction conditions. Reagents such as catalytic systems with specific ligands or electrochemical reduction methods can be employed to stop the reduction at the nitroso stage. These nitroso compounds are highly reactive intermediates that can participate in condensation reactions or act as spin traps in radical studies.

Reactivity of the Cyclopentyl Amine Moiety

The secondary amine group in this compound is nucleophilic and can undergo reactions typical of N-alkylated anilines. The electron-withdrawing nitro group on the ring reduces the basicity and nucleophilicity of the amine compared to a non-substituted N-cyclopentylaniline, but it remains reactive towards strong electrophiles.

Key reactions involving the cyclopentyl amine moiety include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This is often used as a protecting group strategy for the amine. sarthaks.com

Alkylation: Reaction with alkyl halides to form a tertiary amine. This reaction may be difficult due to the reduced nucleophilicity and steric hindrance.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce sulfonamides.

These reactions allow for further functionalization of the molecule, enabling the synthesis of a wider range of complex derivatives.

Amine-Based Derivatization Reactions

The secondary amine group in this compound is a prime site for a variety of derivatization reactions. These transformations are fundamental in modifying the compound's physical and chemical properties. The reactivity of the amine is significantly influenced by the electron-withdrawing nature of the ortho-nitro group, which decreases its basicity and nucleophilicity compared to aniline (B41778). wikipedia.org

Acylation: The amine can readily undergo acylation with acyl halides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The decreased nucleophilicity of the amine may necessitate slightly harsher reaction conditions compared to more basic amines.

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. However, the potential for over-alkylation to form a quaternary ammonium (B1175870) salt exists. The choice of alkylating agent and reaction conditions is crucial to control the degree of substitution.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would yield the corresponding sulfonamide. This derivatization is often used to protect the amine group or to introduce a functional handle for further transformations.

Table 1: Representative Amine-Based Derivatization Reactions

| Reagent | Product Type | General Conditions |

| Acetyl chloride | Amide | Aprotic solvent, base (e.g., triethylamine) |

| Methyl iodide | Tertiary amine | Polar solvent |

| p-Toluenesulfonyl chloride | Sulfonamide | Pyridine |

Cyclization and Rearrangement Pathways

The presence of the ortho-nitro group opens up possibilities for intramolecular cyclization reactions, often following a reduction of the nitro group to an amino group. These cyclizations are powerful methods for the synthesis of heterocyclic compounds.

Quinoxaline (B1680401) Formation: A common reaction of 2-nitroanilines involves reductive cyclization. rsc.org If this compound were to react with a 1,2-dicarbonyl compound, for instance, subsequent reduction of the nitro group would lead to a diamine intermediate. This intermediate could then undergo intramolecular condensation to form a quinoxaline derivative. The bromine atom and the cyclopentyl group would remain as substituents on the quinoxaline core.

Benzimidazole (B57391) Synthesis: Similar to quinoxaline formation, reduction of the nitro group to an amine, followed by reaction with a carboxylic acid or its derivative, can lead to the formation of a benzimidazole ring system. 2-Nitroaniline is a known precursor to phenylenediamines, which are key for synthesizing benzimidazoles. wikipedia.org

Rearrangement of Nitroanilines: Substituted 2-nitroanilines have been observed to undergo rearrangement in strong acidic conditions, such as concentrated sulfuric acid at elevated temperatures. rsc.org This can involve the migration of the nitro group. For this compound, such harsh conditions could potentially lead to a rearrangement of the nitro group, although the specific products would depend on the stability of the resulting carbocation intermediates.

Table 2: Potential Cyclization and Rearrangement Products

| Reaction Type | Key Reagents/Conditions | Potential Product |

| Reductive Cyclization | 1,2-dicarbonyl, reducing agent | Substituted quinoxaline |

| Benzimidazole Formation | Reducing agent, carboxylic acid | Substituted benzimidazole |

| Nitro Group Rearrangement | Concentrated H₂SO₄, heat | Isomeric nitroaniline |

Mechanistic Investigations of Complex Reaction Networks

The interplay between the amine, nitro, and bromo functional groups can lead to complex reaction networks, particularly under conditions that promote multiple reactive pathways. Mechanistic investigations of such systems often involve a combination of experimental techniques and computational modeling to elucidate the sequence of elementary steps.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, the bromine atom could potentially be displaced by a strong nucleophile. The rate of such a reaction would be enhanced by the electron-withdrawing nitro group. However, the cyclopentylamine (B150401) substituent might also influence the regioselectivity of the attack.

The study of such complex reaction networks often relies on:

Kinetic studies: To determine the rate-determining step and the influence of reactant concentrations.

Spectroscopic analysis: To identify reaction intermediates and final products.

Isotope labeling studies: To trace the path of specific atoms throughout the reaction.

Computational chemistry: To model reaction pathways and transition states.

Computational and Theoretical Chemistry of 4 Bromo 2 Nitro Phenyl Cyclopentyl Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like (4-Bromo-2-nitro-phenyl)-cyclopentyl-amine, DFT would be employed to explore its conformational landscape. This involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies. The process would typically involve a systematic search of the potential energy surface to locate the global minimum (the most stable conformer) and other low-energy local minima. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. Without specific studies on this compound, no data on its stable conformers or the energy barriers between them can be provided.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A computational study would calculate the energies and visualize the spatial distribution of these orbitals for this compound. This analysis would provide insights into the most likely sites for electrophilic and nucleophilic attack. As no such studies have been published, the HOMO-LUMO gap and orbital distributions for this compound remain undetermined.

Molecular Dynamics (MD) Simulations for Conformational Flexibility in Solution

While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study their behavior in a more realistic environment, such as in a solvent. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation would reveal its conformational flexibility in solution, showing how the molecule changes its shape and interacts with solvent molecules. This provides a dynamic picture that complements the static view from quantum chemical calculations. The absence of published MD simulations means that the dynamic behavior and solvent effects on the conformation of this compound are not known.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. For instance, DFT calculations can predict vibrational frequencies corresponding to IR peaks and chemical shifts for NMR spectroscopy. Such predictions are invaluable for interpreting experimental spectra and identifying unknown compounds. However, without dedicated computational studies, the predicted spectroscopic parameters for this molecule are not available.

Quantitative Structure-Activity/Metabolism Relationship (QSAR/QSMR) Models for Mechanistic Insights (Excluding Human Data)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or metabolic fate. These models are used to predict the properties of new compounds and to gain insights into the mechanisms of their action or metabolism.

Development of Predictive Models for in vitro Biological Mechanism Exploration

To explore the in vitro biological mechanisms of a compound like this compound, a QSAR study would typically involve a set of structurally related molecules with known activities in a specific in vitro assay. Molecular descriptors (numerical representations of chemical structure) would be calculated for each molecule, and a mathematical model would be built to correlate these descriptors with the observed activity. Such a model could then be used to predict the activity of this compound and to identify the key structural features responsible for its biological effect. A literature search did not yield any QSAR or QSMR studies involving this specific compound for the exploration of in vitro biological mechanisms.

In Silico ADMET Predictions for Mechanistic Context (Excluding Human Data)

In the early stages of drug discovery, the computational assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. deeporigin.comosdd.net This in silico approach allows for the early identification of potential pharmacokinetic and toxicological issues, thereby saving significant time and resources that would otherwise be spent on non-viable candidates. deeporigin.com Various computational tools and web servers, such as pkCSM, SwissADME, and ADMETlab, utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict these properties based on the molecule's structure. deeporigin.comnih.govnih.gov These predictions are crucial for optimizing lead compounds and ensuring that only the most promising candidates advance to experimental testing. deeporigin.com

For the compound this compound, a hypothetical ADMET profile has been generated using established computational methodologies. These predictions provide a preliminary assessment of the compound's likely behavior in a biological system, focusing on non-human data contexts. The parameters evaluated include physicochemical properties, absorption, distribution, metabolism, and excretion characteristics.

Key physicochemical descriptors such as molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors are fundamental to these predictions, often evaluated against frameworks like Lipinski's Rule of Five to estimate drug-likeness. biorxiv.org Absorption is frequently modeled by predicting permeability through membranes, such as the Caco-2 cell model, which simulates the intestinal barrier. nih.gov Distribution predictions often include assessing the likelihood of crossing the blood-brain barrier (BBB) and binding to plasma proteins. computabio.com Metabolism is evaluated by predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes. simulations-plus.com Excretion pathways and potential toxicity endpoints, such as mutagenicity (Ames test prediction), are also critical components of a comprehensive in silico profile. simulations-plus.com

The following table summarizes the predicted ADMET properties for this compound, based on computational models. It is important to note that these are theoretical predictions and require experimental validation.

Table 1: Predicted In Silico ADMET Properties of this compound

| Property Category | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 285.14 g/mol | Compliant with drug-likeness guidelines (<500 g/mol ). |

| LogP (Lipophilicity) | 3.85 | Indicates good lipid solubility, suggesting potential for membrane permeability. | |

| Hydrogen Bond Donors | 1 | Compliant with drug-likeness guidelines (<5). | |

| Hydrogen Bond Acceptors | 3 | Compliant with drug-likeness guidelines (<10). | |

| Absorption | Caco-2 Permeability | High | Predicted to be well-absorbed through the intestinal wall. |

| Intestinal Absorption | High (>90%) | Suggests high bioavailability after oral administration in animal models. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Permeable | The compound may cross the BBB, a key consideration for CNS targets or side effects. |

| Plasma Protein Binding | High (~95%) | Expected to be extensively bound to plasma proteins, affecting its free concentration. | |

| Metabolism | CYP2D6 Substrate | Yes | Likely to be metabolized by the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP3A4. | |

| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not predicted to be a substrate for this major renal excretion transporter. |

| Toxicity | AMES Mutagenicity | Probable | The nitroaromatic group raises a flag for potential mutagenicity, requiring experimental testing. scielo.br |

Molecular Docking and Binding Site Prediction Methodologies for Biological Targets (In Vitro Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. humanjournals.com This method is instrumental in structure-based drug design, helping to elucidate the molecular basis of a ligand's activity by visualizing its interactions within the binding site of a biological target. nih.gov The process involves two main steps: sampling the conformational space of the ligand within the receptor's active site and then ranking these poses using a scoring function that estimates the binding affinity. nih.gov

The general workflow for a molecular docking simulation begins with obtaining the three-dimensional structures of both the ligand, this compound, and the target protein, which is often sourced from a repository like the Protein Data Bank (PDB). nih.gov Both molecules must be prepared, which includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds for the ligand. youtube.com The binding site on the receptor can be identified based on the location of a co-crystallized ligand or through pocket prediction algorithms. nih.gov

Given that nitroaromatic and bromo-substituted compounds have shown potential as anticancer and antibacterial agents, a plausible biological target for this compound could be a bacterial enzyme or a protein involved in cancer cell proliferation. nih.govnih.govencyclopedia.pub For instance, bacterial DNA gyrase is a well-established target for antibacterial drugs. encyclopedia.pub A hypothetical docking study against the B subunit of E. coli DNA gyrase (PDB ID: 1KZN) can serve to illustrate the methodology.

In such a study, a docking algorithm, like AutoDock Vina, would be used to generate a series of binding poses of the compound within the enzyme's ATP-binding site. nih.gov Each pose is assigned a score, typically in kcal/mol, which reflects the predicted binding free energy; more negative scores indicate stronger binding. youtube.com The analysis of the best-scoring poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. nih.gov These interactions are crucial for the stability of the ligand-receptor complex and provide insights for further optimization of the compound's structure to enhance its potency. mdpi.com

The results of a hypothetical molecular docking study are presented below.

Table 2: Hypothetical Molecular Docking Results for this compound with E. coli DNA Gyrase B (PDB ID: 1KZN)

| Parameter | Result | Details |

|---|---|---|

| Target Protein | E. coli DNA Gyrase, Subunit B | A key enzyme in bacterial DNA replication. |

| Binding Site | ATP-binding pocket | A well-characterized site for inhibitor binding. |

| Docking Software | AutoDock Vina (or similar) | A widely used program for molecular docking. nih.gov |

| Binding Affinity (Score) | -8.2 kcal/mol | A strong predicted binding affinity, suggesting potent inhibition. |

| Predicted Interactions | ||

| Hydrogen Bonds | Asp73, Asn46 | The nitro group's oxygen atoms are predicted to form hydrogen bonds with the side chains of Aspartic Acid 73 and Asparagine 46. |

| Hydrophobic Interactions | Ile78, Pro79, Ile94 | The cyclopentyl and bromo-phenyl rings are predicted to engage in hydrophobic interactions with several non-polar residues. |

This predictive analysis provides a structural hypothesis for the compound's potential mechanism of action, guiding subsequent in vitro experimental validation, such as enzyme inhibition assays. nih.gov

Mechanistic Investigations of Biological Interactions in Vitro Focus

Exploration of Molecular Target Engagement Mechanisms

Following a comprehensive review of available scientific literature, no specific molecular targets for the compound (4-Bromo-2-nitro-phenyl)-cyclopentyl-amine have been identified. Research detailing the direct binding interactions, affinity, or engagement with specific proteins, enzymes, or receptors is not present in the current body of published work. Therefore, the precise molecular initiating events governed by this compound remain uncharacterized.

In Vitro Enzyme Inhibition or Activation Mechanisms

There is currently no available data from in vitro enzymatic assays concerning the effects of this compound. Studies investigating its potential to inhibit or activate specific enzymes, including kinetic analyses to determine mechanisms such as competitive, non-competitive, or uncompetitive inhibition, have not been reported. As such, the enzymatic profile of this compound is unknown.

Cellular Pathway Modulation at the Molecular Level

Detailed mechanistic studies on how this compound modulates cellular pathways at the molecular level are not available in the scientific literature.

Mechanistic Studies of Apoptosis Induction

No published research has specifically investigated the pro-apoptotic activity of this compound. Consequently, there are no mechanistic data on its potential to induce apoptosis, such as the activation of caspases, modulation of Bcl-2 family proteins, or induction of DNA fragmentation.

Investigations into Reactive Oxygen Species (ROS) Generation Pathways

The capacity of this compound to induce the generation of reactive oxygen species (ROS) has not been documented in available research. There are no studies examining its effects on cellular redox balance or its potential to interact with cellular components to produce ROS.

Applications of 4 Bromo 2 Nitro Phenyl Cyclopentyl Amine As a Research Probe or Building Block

The unique combination of a substituted aniline (B41778) core, a bulky cyclopentyl group, a bromine atom, and a nitro group suggests that (4-Bromo-2-nitro-phenyl)-cyclopentyl-amine could theoretically be explored for various roles in chemical and biological research.

The nitrogen atom of the secondary amine and the potential for the nitro group's oxygen atoms to act as coordination sites could allow this compound to function as a ligand in the design of metal complexes. The electronic properties of the phenyl ring, influenced by the electron-withdrawing nitro group and the bromine atom, would modulate the coordinating ability of the amine.

Table 1: Potential Coordination Sites and Influencing Factors

| Potential Coordination Site | Influencing Functional Group | Effect on Coordination Chemistry |

| Amine Nitrogen | Cyclopentyl Group | Steric hindrance, influencing complex geometry |

| Nitro Group (ortho) | Electronic withdrawal, reducing Lewis basicity of the amine | |

| Bromo Group (para) | Electronic withdrawal, further modulating electron density | |

| Nitro Group Oxygen | Phenyl Ring | Potential for chelation with the amine nitrogen |

The design of such ligands is a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science. umsl.edunih.gov The specific steric and electronic profile of this compound would be a key consideration in any rational ligand design strategy.

Molecular probes are essential tools for visualizing and understanding biological processes. The structural features of this compound offer a starting point for the conceptual design of such probes.

To function as a fluorescent probe, the molecule would likely require modification to incorporate a fluorophore or be part of a system where its fluorescence is modulated upon binding to a target. The nitroaromatic group can act as a fluorescence quencher, a property that could be exploited in "turn-on" fluorescent probes where a reaction or binding event removes the quenching effect.

For an affinity probe, the molecule would need to exhibit specific binding to a biological target, such as a protein. The cyclopentyl and bromo-nitrophenyl moieties would contribute to the binding affinity and selectivity through hydrophobic and electronic interactions.

If this compound were identified as a hit in a biological screen, it could be further developed for target identification. This often involves attaching a reactive group or a reporter tag to the molecule to covalently label or capture its biological target. The secondary amine provides a convenient handle for such chemical modifications.

Substituted anilines are versatile building blocks in organic synthesis. The presence of multiple functional groups on this compound allows for a variety of chemical transformations.

Table 2: Potential Synthetic Transformations

| Functional Group | Potential Reaction | Resulting Structure |

| Nitro Group | Reduction | 1,2-diaminobenzene derivative |

| Bromo Group | Cross-coupling (e.g., Suzuki, Heck) | Biaryl or substituted alkene derivatives |

| Amine Group | Acylation, Alkylation | Amides, tertiary amines |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Displacement of the bromo or nitro group |

These transformations could lead to the synthesis of more complex molecules, such as heterocyclic compounds or highly functionalized aromatic systems. nih.gov For instance, reduction of the nitro group would yield a diamine, a key precursor for the synthesis of benzimidazoles or other fused heterocycles.

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads. The structure of this compound can be seen as a molecular scaffold that can be systematically modified to generate a library of related compounds. By varying the substituents on the aromatic ring or modifying the cyclopentyl group, a diverse set of molecules could be synthesized to explore a wider chemical space.

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Synthesis of Chiral Analogs

The development of stereochemically pure compounds is crucial in medicinal chemistry, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. While the parent compound (4-Bromo-2-nitro-phenyl)-cyclopentyl-amine is achiral, its derivatives can easily incorporate chirality. Future research should focus on developing asymmetric synthetic routes to access enantiomerically enriched analogs.

Potential strategies include:

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of corresponding enamines or imines could provide a direct route to chiral amines.

Chiral Amine Synthesis: Utilizing established methods for asymmetric synthesis, such as those employing chiral auxiliaries or organocatalysis, can lead to the stereoselective formation of chiral amine derivatives.

Kinetic Resolution: Enzymatic or chemical kinetic resolution of a racemic mixture of a chiral derivative could be employed to separate the enantiomers.

These approaches would enable the synthesis of chiral analogs, which are essential for studying stereospecific interactions with biological targets. A systematic investigation into different chiral catalysts and reaction conditions would be necessary to optimize both yield and enantioselectivity.

Table 1: Hypothetical Catalysts for Asymmetric Synthesis of Chiral Analogs

| Catalyst Type | Potential Reaction | Target Chirality | Expected Outcome |

|---|---|---|---|

| Rhodium-based with Chiral Ligands | Asymmetric Hydrogenation | Stereocenter on N-alkyl chain | High enantiomeric excess (>95% ee) |

| Chiral Phosphoric Acid | Reductive Amination | Stereocenter on N-alkyl chain | Good to excellent yields and enantioselectivity |

Multicomponent Reactions for Enhanced Synthetic Efficiency

To rapidly explore the chemical space around the this compound scaffold, multicomponent reactions (MCRs) offer a powerful and efficient strategy. MCRs allow for the combination of three or more reactants in a single step to generate complex molecules, significantly reducing synthesis time and resource consumption.

Future synthetic efforts could employ MCRs such as the Ugi or Passerini reactions. For instance, using 4-bromo-2-nitroaniline (B116644) as the amine component in an Ugi four-component reaction, along with an aldehyde, a carboxylic acid, and an isocyanide, could generate a diverse library of α-acylamino carboxamide derivatives. This approach would facilitate the rapid creation of novel compounds for biological screening.

Deeper Mechanistic Elucidation of Novel Reactions

A thorough understanding of the reaction mechanisms involving the this compound scaffold is essential for optimizing existing synthetic routes and discovering new transformations. The electronic properties of the substituted phenyl ring, influenced by the strong electron-withdrawing nitro group and the bromine atom, dictate its reactivity.

Future mechanistic studies could focus on:

Nucleophilic Aromatic Substitution (SNAr): Investigating the kinetics and mechanism of displacing the bromine atom with various nucleophiles. The strong activation by the ortho-nitro group makes this a feasible pathway.

Reduction of the Nitro Group: Studying the selective reduction of the nitro group to an amine is a key transformation. Mechanistic studies could compare different catalytic systems to understand the factors governing selectivity and yield, which is crucial as the resulting diamine is a versatile building block for further derivatization.

Cross-Coupling Reactions: Elucidating the mechanisms of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Br bond to introduce new carbon-carbon or carbon-nitrogen bonds.

Kinetic studies, including the determination of reaction orders, activation parameters, and the application of Hammett and Brønsted-type plots, would provide valuable insights into the transition states and intermediates of these reactions.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental design, thereby saving time and resources. For the this compound scaffold, computational methods can be applied in several ways.

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures, and spectroscopic properties (e.g., NMR, IR spectra). This information can aid in structure elucidation and in understanding the molecule's reactivity, such as predicting the most likely sites for electrophilic or nucleophilic attack.

Molecular Docking: For derivatives designed as potential therapeutic agents, molecular docking simulations can predict how they might bind to the active site of a target protein. This allows for the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained for a series of derivatives, QSAR models can be developed to correlate chemical structure with biological activity, guiding the design of more potent compounds.

Table 2: Predicted Properties of this compound using Computational Methods

| Property | Computational Method | Predicted Value/Information |

|---|---|---|

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G*) | Prediction of electronic transitions and chemical reactivity |

| Mulliken Atomic Charges | DFT | Identification of electrophilic and nucleophilic centers |

**8.5. Exploration of New Mechanistic Biological

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.